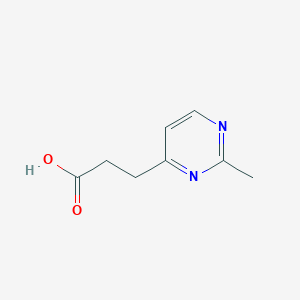
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde
Overview
Description
“1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” is a chemical compound with the molecular formula C6H10OS . It has a molecular weight of 130.21 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” is 1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is not specified . The boiling point is also not provided .Scientific Research Applications
Pharmaceutical Applications
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde: is utilized in pharmaceutical research for the synthesis of various therapeutic compounds. Its structure serves as a building block in the creation of molecules with potential medicinal properties. For instance, it can be used to develop analogs of existing drugs to improve their efficacy or reduce side effects .
Organic Synthesis
In organic chemistry, this compound finds its use as a reagent in the synthesis of larger, more complex molecules. It can act as a precursor for the formation of cyclobutane derivatives, which are valuable in constructing compounds with four-membered rings—a common motif in natural products and pharmaceuticals .
Material Science
The compound’s unique chemical properties make it suitable for research in material science, particularly in the development of novel organic materials. Its ability to undergo various chemical reactions allows for the modification of material properties, such as thermal stability and solubility, which is crucial in the design of new materials .
Agricultural Chemistry
“1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” may be explored for its potential use in agriculture, especially in the synthesis of agrochemicals. Its structural framework could be the basis for creating new pesticides or herbicides that are more effective and environmentally friendly .
Biochemistry Research
This compound is of interest in biochemistry for studying enzyme-catalyzed reactions involving thioaldehydes. It can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate the mechanisms of action for various biochemical processes .
Environmental Science
In environmental science, research may focus on the compound’s breakdown products and their impact on ecosystems. Understanding its degradation pathways can inform the assessment of its environmental footprint and guide the development of safer chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfanylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDQYFMZLEAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




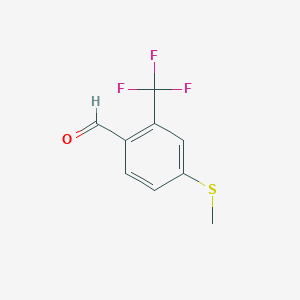
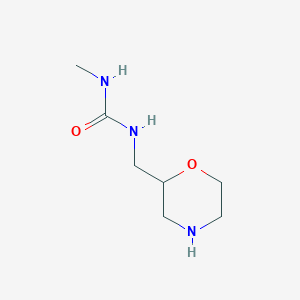
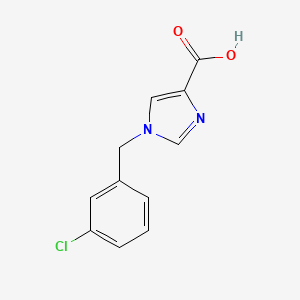
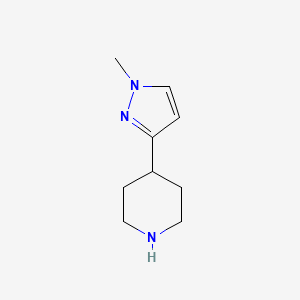
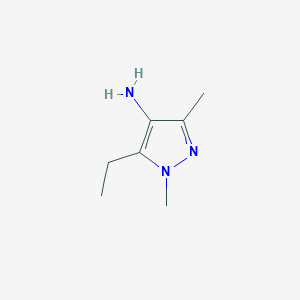
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

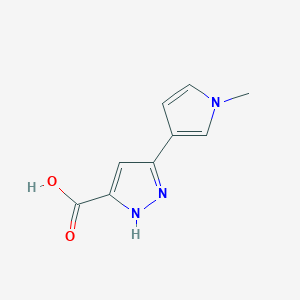
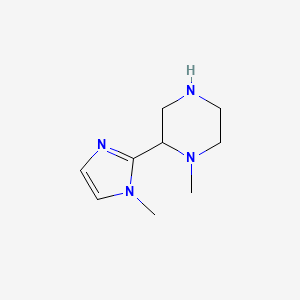
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
